2-[(2-Nitrofluoren-9-ylidene)methyl]phenol
Description
2-[(2-Nitrofluoren-9-ylidene)methyl]phenol is a fluorene-derived compound featuring a nitro group at the 2-position of the fluorene moiety and a phenol group attached via a methylidene bridge. This structure combines the planar, aromatic fluorene system with electron-withdrawing (nitro) and electron-donating (phenol) substituents, resulting in unique electronic and steric properties. The nitro group likely enhances thermal stability and influences reactivity, while the phenol moiety enables hydrogen bonding and solubility modulation.
Properties
Molecular Formula |
C20H13NO3 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[(2-nitrofluoren-9-ylidene)methyl]phenol |
InChI |
InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H |
InChI Key |
PEYKRJBXACUOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMBA 1 involves several steps, starting with the preparation of the fluorene scaffold. The key intermediate, 2-nitro-9H-fluorene, is synthesized through nitration of fluorene. This intermediate is then subjected to a condensation reaction with salicylaldehyde under basic conditions to yield SMBA 1 .
Industrial Production Methods
While specific industrial production methods for SMBA 1 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nitration, condensation, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SMBA 1 primarily undergoes the following types of reactions:
Condensation Reactions: Formation of SMBA 1 involves a condensation reaction between 2-nitro-9H-fluorene and salicylaldehyde.
Reduction Reactions: The nitro group in SMBA 1 can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
SMBA 1 has a wide range of applications in scientific research:
Cancer Research: SMBA 1 is used to induce apoptosis in cancer cells, particularly in lung cancer cell lines expressing high levels of Bax.
Apoptosis Studies: As a selective activator of Bax, SMBA 1 is utilized to study the mechanisms of apoptosis and the role of Bax in cell death.
Drug Development: SMBA 1 serves as a lead compound for developing new anticancer agents targeting the Bcl-2 family of proteins.
Mechanism of Action
SMBA 1 exerts its effects by binding to the S184 binding pocket of Bax, blocking its phosphorylation . This binding facilitates the insertion of Bax into the mitochondrial membrane, promoting the release of cytochrome c and triggering the apoptotic cascade . The selective activation of Bax by SMBA 1 leads to apoptosis in cancer cells with high Bax expression while sparing normal cells with low Bax levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
Fluorene derivatives are widely studied for their aromaticity and functional versatility. Below is a comparative analysis of key analogs:
Key Observations:
- Acidity: The phenol group in this compound is expected to exhibit higher acidity (lower pKa) than analogs with electron-donating substituents (e.g., methoxy in ), due to the nitro group’s electron-withdrawing nature.
- Solubility: The nitro group reduces polarity compared to bis-phenol derivatives (e.g., ), likely resulting in lower solubility in polar solvents.
Biological Activity
2-[(2-Nitrofluoren-9-ylidene)methyl]phenol, also known by its chemical formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group attached to a fluorenylidene moiety, which significantly influences its reactivity and biological interactions. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancerous cells.
- Induction of Apoptosis : Studies suggest that it activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as BAX and BCL-2 7.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:
- Disruption of Bacterial Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing structural destabilization.
- Inhibition of Biofilm Formation : this compound has shown potential in preventing biofilm formation, which is critical for bacterial virulence and resistance.
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC values ranged from 10 to 25 µM, indicating significant cytotoxicity against cancer cells.
- Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) between 5 to 15 µg/mL against tested bacterial strains, demonstrating its potential as an antimicrobial agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cells, leading to DNA damage and apoptosis in cancerous cells.
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 333.32 g/mol |
| Solubility | Soluble in DMSO |
| Anticancer IC | 10 - 25 µM |
| Antimicrobial MIC | 5 - 15 µg/mL |
| Target Proteins | BAX, BCL-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
